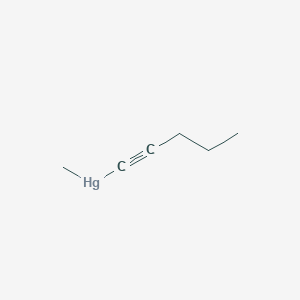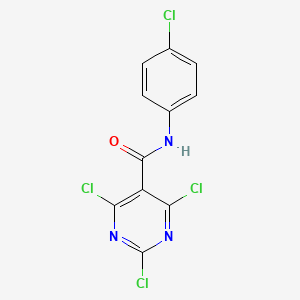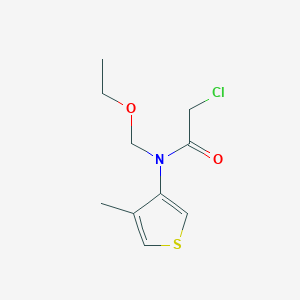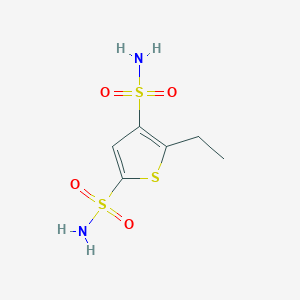![molecular formula C13H16S B14388754 [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 88096-96-2](/img/structure/B14388754.png)
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a sulfanyl group and a dimethylpenta-1,2-dienyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4,4-dimethylpenta-1,2-diene with a thiol compound in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the dienyl carbon, resulting in the formation of the sulfanyl-benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution include the use of catalysts like aluminum chloride (AlCl3) and reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
4,4-Dimethylpenta-1,2-diene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Benzyl sulfide: Contains a sulfanyl group attached to a benzyl moiety but lacks the dienyl chain, resulting in different chemical properties.
Thiophenol: Contains a sulfanyl group attached directly to a benzene ring, differing in its reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive sulfanyl group and a conjugated dienyl chain, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
88096-96-2 |
|---|---|
Formule moléculaire |
C13H16S |
Poids moléculaire |
204.33 g/mol |
InChI |
InChI=1S/C13H16S/c1-13(2,3)10-7-11-14-12-8-5-4-6-9-12/h4-6,8-11H,1-3H3 |
Clé InChI |
WNKDOAZGQGHERQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)

![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
![2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate](/img/structure/B14388691.png)

![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)





![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
